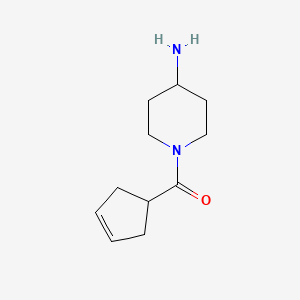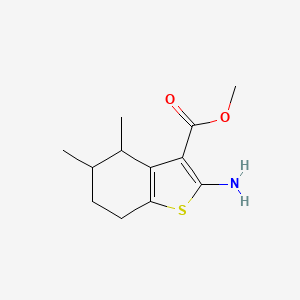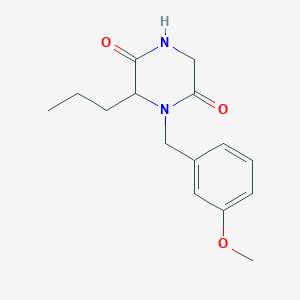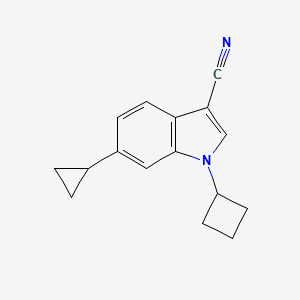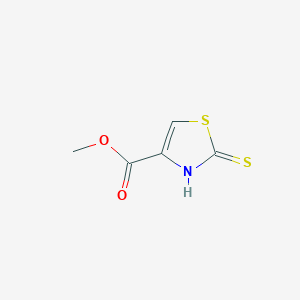
2-巯基-1,3-噻唑-4-甲酸甲酯
描述
“Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula C5H5NO2S2 and a molecular weight of 175.23 . It contains a thiazole ring, which is a type of heterocyclic compound that has diverse biological activities .
Molecular Structure Analysis
The molecular structure of “Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate” is characterized by the presence of a thiazole ring, a sulfur atom, and a carboxylate group . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用
Antimicrobial Activity
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate: derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in these compounds, is known for its effectiveness against a variety of bacterial strains. Researchers have synthesized various amide derivatives of thiazole to test their in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer properties. The structural complexity of thiazoles allows for the synthesis of compounds with potential antitumor activity. Studies have shown that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines, such as liver carcinoma HepG2 cells . This opens up possibilities for the development of new anticancer drugs.
Antiviral Applications
The thiazole moiety is a promising scaffold for the development of antiviral drugs. Its incorporation into drug design has led to the discovery of compounds with significant anti-HIV activity. The versatility of thiazole chemistry enables the creation of novel molecules that can interfere with viral replication processes .
Neuroprotective Effects
Thiazole derivatives have shown potential in neuroprotection, which is crucial for treating neurodegenerative diseases. The compounds can play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system. This application is particularly relevant in the context of diseases like Alzheimer’s .
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can lead to treatments with fewer side effects compared to traditional drugs .
Agricultural Chemicals
Thiazole compounds have applications in agriculture as well. They can be used to create fungicides and pesticides, contributing to crop protection. The structural diversity of thiazoles allows for the synthesis of compounds tailored to target specific pests or diseases .
作用机制
Target of Action
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action, efficacy, and stability of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and, consequently, their biological activity . .
属性
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZFQXSZFDKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate | |
CAS RN |
189152-72-5 | |
| Record name | methyl 2-sulfanyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
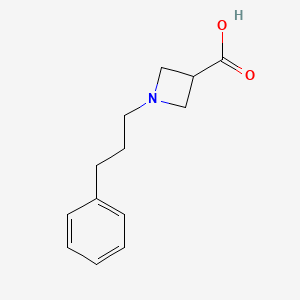

![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)
![(Prop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1469319.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)
